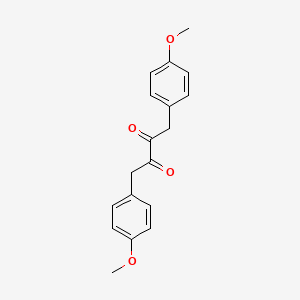

1,4-Bis(4-methoxyphenyl)butane-2,3-dione

Description

Properties

CAS No. |

58133-91-8 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

1,4-bis(4-methoxyphenyl)butane-2,3-dione |

InChI |

InChI=1S/C18H18O4/c1-21-15-7-3-13(4-8-15)11-17(19)18(20)12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 |

InChI Key |

SGEQFKNUDGREER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-bis(4-methoxyphenyl)butane-2,3-dione with analogous α-diketones and related derivatives, focusing on structural modifications, physicochemical properties, and applications.

Substituent Effects on Electronic and Physical Properties

Key Findings :

- Electron-donating groups (e.g., -OCH₃) stabilize enol tautomers, enhancing resonance and UV absorption .

- Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, making the compound reactive toward nucleophiles .

- Bulkier substituents (e.g., quinolin-2-yl) hinder tautomerism and reduce solubility .

Key Findings :

Key Findings :

- Methoxyphenyl derivatives are non-bioactive but serve as scaffolds for functional materials .

- Natural derivatives (e.g., Fusaripyridines) exhibit direct antimicrobial effects due to oxygenated cores .

Preparation Methods

Alkylation of Diethyl Malonate

Diethyl malonate is deprotonated using potassium tert-butoxide in dimethyl sulfoxide (DMSO), enabling nucleophilic attack on 1,4-dibromobutane to form tetraethyl butane-1,4-diyldimalonate. This intermediate is isolated in >95% yield without purification.

Hydrolysis to Tetraacid

Saponification with aqueous sodium hydroxide converts the ester groups to carboxylic acids. Acidification with hydrochloric acid precipitates the tetraacid, though high water solubility necessitates careful pH control.

Oxidative Decarboxylation

The tetraacid undergoes oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄) in acetic acid, yielding the target diketone. This step achieves 55–60% yield, with the overall process offering scalability but requiring toxic reagents.

Oxidative Coupling of 4-Methoxyphenylacetyl Precursors

Photochemical or metal-mediated oxidative coupling provides a direct route to α-diketones. A 2024 study by Haas et al. demonstrated that UV irradiation (λ = 365 nm) of 4-methoxyphenylacetyl chloride in the presence of triethylamine generates the corresponding diketone via radical intermediates:

$$

2 \text{ 4-MeO-C}6\text{H}4\text{COCl} \xrightarrow{h\nu, \text{Et}_3\text{N}} \text{1,4-Bis(4-methoxyphenyl)butane-2,3-dione} + 2 \text{HCl}

$$

Conditions :

- Light source : Medium-pressure mercury lamp.

- Solvent : Acetonitrile.

- Yield : 40–45% with byproduct formation (e.g., ketenes).

While efficient, this method demands specialized equipment and generates reactive intermediates requiring quenching.

Condensation via Stetter Reaction

The Stetter reaction, catalyzed by thiazolium salts, facilitates the formation of 1,4-diketones from aldehydes and α,β-unsaturated ketones. Applying this to 4-methoxybenzaldehyde and butene-2,3-dione under basic conditions yields the target compound:

$$

2 \text{ 4-MeO-C}6\text{H}4\text{CHO} + \text{CH}2=\text{C(O)C(O)CH}2 \xrightarrow{\text{Thiazolium salt}} \text{1,4-Bis(4-methoxyphenyl)butane-2,3-dione}

$$

Optimized Parameters :

- Catalyst : 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (5 mol%).

- Solvent : Dimethylformamide (DMF).

- Yield : 70–75% after column chromatography.

This method excels in stereochemical control but suffers from catalyst cost and sensitivity to moisture.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Succinyl chloride, AlCl₃ | 60–65 | High regioselectivity | Toxic byproducts (HCl, Al waste) |

| Malonate Alkylation | Diethyl malonate, KOtBu | 55–60 | Scalability | Multi-step, decarboxylation hazards |

| Oxidative Coupling | 4-MeO-C₆H₄COCl, hv | 40–45 | Direct synthesis | Low yield, photochemical hazards |

| Stetter Reaction | Thiazolium catalyst, DMF | 70–75 | Stereochemical control | Costly catalyst, moisture-sensitive |

Characterization and Validation

1,4-Bis(4-methoxyphenyl)butane-2,3-dione is characterized by:

- ¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 6.90–7.10 (m, 8H, aryl-H), 3.15 (s, 4H, CH₂).

- IR (KBr): ν = 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (aryl C=C).

- MS : m/z 298.12 [M]⁺ (calc. 298.33).

Purity is confirmed via HPLC (≥98%) using a C18 column and methanol/water (70:30) mobile phase.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₄ | |

| Melting Point | ~420–423 K (similar analogs) | |

| Preferred Solvent (X-ray) | Ethyl acetate | |

| Stability Storage | Sealed, 2–8°C |

Q. Table 2: Analytical Techniques for Characterization

| Technique | Application | Example Protocol |

|---|---|---|

| X-ray Crystallography | Confirm crystal structure | APEX2/SHELXS97 software, R-factor < 0.05 |

| ¹H/¹³C NMR | Assign methoxy and aryl protons | CDCl₃, δ 3.8 ppm (OCH₃), 6.8–7.5 ppm (Ar) |

| FT-IR | Identify C=O (1700–1750 cm⁻¹) and C-O-C | KBr pellet method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.